molecular formula C17H17ClN2O2 B12899197 Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- CAS No. 62206-12-6

Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-

Cat. No.: B12899197
CAS No.: 62206-12-6
M. Wt: 316.8 g/mol
InChI Key: KPTPDZPXSZTIPY-UHFFFAOYSA-N
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Description

4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted aniline group and a dimethoxy-dihydroisoquinoline moiety. It is often studied for its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, which is then reacted with 4-chloroaniline under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The chloro group in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce dihydroisoquinoline derivatives. Substitution reactions can lead to the formation of various substituted aniline derivatives .

Scientific Research Applications

4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline is unique due to its combination of a chloro-substituted aniline group and a dimethoxy-dihydroisoquinoline moiety. This unique structure contributes to its distinct pharmacological properties and its potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

62206-12-6

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline

InChI

InChI=1S/C17H17ClN2O2/c1-21-15-7-10-5-6-20-17(12(10)9-16(15)22-2)13-8-11(18)3-4-14(13)19/h3-4,7-9H,5-6,19H2,1-2H3

InChI Key

KPTPDZPXSZTIPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=C(C=CC(=C3)Cl)N)OC

Origin of Product

United States

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